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Compound of Interest

Compound Name: 4-Fluoro-3-nitropyridine

Cat. No.: B051117

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Fluoro-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The following sections
detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with generalized experimental protocols for their acquisition. This document is
intended to serve as a valuable resource for the characterization and quality control of this
compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 4-Fluoro-3-nitropyridine,
the following data tables are based on established principles of spectroscopy and known
substituent effects on pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-
Fluoro-3-nitropyridine, H, 13C, and °F NMR are particularly informative.

Table 1: Predicted *H NMR Data for 4-Fluoro-3-nitropyridine
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S Predicted Chemical Predicted Predicted Coupling
Shift (6, ppm) Multiplicity Constant (J, Hz)

H-2 8.8-9.0 d ~2-3 Hz

H-5 7.6-7.8 dd ~8-9 Hz, ~4-5 Hz

H-6 8.6-8.8 d ~5-6 Hz

Note: Predicted values are for a standard deuterated solvent like CDCI3 and are relative to a

TMS internal standard.

Table 2: Predicted 3C NMR Data for 4-Fluoro-3-nitropyridine

. . Predicted ]

Predicted Chemical o Predicted *JC-F
Carbon . Multiplicity (due to

Shift (8, ppm) . (Hz)

19F coupling)

C-2 ~155 d ~5-10
C-3 ~140 d ~15-20
C-4 ~160 d ~250-270
C-5 ~125 S
C-6 ~150 S

Note: Predicted values are for a standard deuterated solvent like CDCIz and are relative to a

TMS internal standard.

Table 3: Predicted °F NMR Data for 4-Fluoro-3-nitropyridine

Fluorine

Predicted Chemical Shift

Predicted Multiplicity
(3, ppm)

-110 to -130 d

Note: Predicted values are relative to a CFClz external standard.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-Fluoro-3-nitropyridine is expected to show characteristic absorption bands for
the nitro group, the C-F bond, and the aromatic pyridine ring.[1][2][3][4]

Table 4: Predicted Significant IR Absorption Bands for 4-Fluoro-3-nitropyridine

. Predicted Absorption .
Functional Group - ( 1 Intensity
ange (cm~

Aromatic C-H stretch 3100 - 3000 Medium
Asymmetric NOz2 stretch 1550 - 1530 Strong
Aromatic C=N stretch 1600 - 1580 Medium
Aromatic C=C stretch 1500 - 1400 Medium
Symmetric NOz2 stretch 1360 - 1340 Strong
C-F stretch 1250 - 1150 Strong

Aromatic C-H out-of-plane

900 - 700 Strong
bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 4-Fluoro-3-nitropyridine, the molecular ion peak and characteristic
fragment ions are expected.[5][6]

Table 5: Predicted Mass Spectrometry Data for 4-Fluoro-3-nitropyridine
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miz Predicted Identity
142 [M]* (Molecular lon)
112 [M - NOJ*

96 [M - NO2J*

76 [CaH2FN]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-3-nitropyridine in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
for 1H and 13C NMR. For °F NMR, an external reference such as CFCls is typically used.

Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer. For 13C NMR,
proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with
dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid
sample directly on the ATR crystal.

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of
4000-400 cm~1. A background spectrum should be recorded and subtracted from the sample

spectrum.

Mass Spectrometry
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o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable method such as direct infusion or through a gas or liquid chromatograph.

« lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

o Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to
observe the molecular ion and key fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Fluoro-3-nitropyridine.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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